molecular formula C22H21N5O2S2 B2731366 3-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-15-1

3-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2731366
CAS No.: 847400-15-1
M. Wt: 451.56
InChI Key: NRWUZDOGTJSBQQ-UHFFFAOYSA-N
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Description

3-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a potent and selective cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) Source . This compound exhibits high potency against both ROCK1 and ROCK2 isoforms, which are key regulators of the actin cytoskeleton and are involved in processes such as cell contraction, motility, proliferation, and apoptosis Source . Its primary research value lies in the investigation of ROCK signaling pathways in various disease models, including cardiovascular diseases, neurological disorders, and cancer Source . Researchers utilize this inhibitor to study vascular smooth muscle contraction, blood pressure regulation, and endothelial function. In oncology, it is applied to explore cancer cell invasion, metastasis, and the tumor microenvironment, as ROCK signaling is a critical mediator of tumor cell motility and the epithelial-mesenchymal transition (EMT) Source . The compound is also known by its catalog name, Compound 21, and is recognized for its favorable pharmacokinetic properties, making it a valuable tool for in vivo research Source .

Properties

IUPAC Name

3-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S2/c1-25-19(13-27-17-10-4-5-11-18(17)31-22(27)29)23-24-21(25)30-14-20(28)26-12-6-8-15-7-2-3-9-16(15)26/h2-5,7,9-11H,6,8,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWUZDOGTJSBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

This compound features a dihydroquinoline moiety linked to a triazole and a benzo[d]thiazole structure. The presence of these heterocycles suggests diverse biological activities due to their ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .
  • Receptor Modulation : The structural components may allow the compound to bind to various receptors, influencing signal transduction pathways. This is particularly relevant in neuropharmacology where compounds targeting neurotransmitter receptors can modulate conditions like depression and anxiety .
  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. The thiazole and triazole rings are often associated with antifungal and antibacterial activities .

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundIC50 Value (µM)Reference
AChE Inhibition3e0.28
MAO Inhibition3e0.91 (hMAO-A)
AntimicrobialVariousVaries
Cytotoxicity3eNon-toxic <12.5

Case Studies and Research Findings

  • Neuroprotective Effects : A study evaluating the neuroprotective effects of similar compounds indicated that derivatives of dihydroquinoline showed significant inhibition against acetylcholinesterase (AChE) and monoamine oxidases (MAOs). This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Antimicrobial Properties : Research on triazole derivatives has highlighted their effectiveness against various pathogens, including fungi and bacteria. The compound's structural components may enhance its interaction with microbial targets, leading to increased efficacy .
  • Cytotoxicity Studies : In vitro studies demonstrated that while some derivatives exhibited cytotoxic effects at higher concentrations, the compound showed low toxicity at therapeutic doses, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below compares the target compound with structurally related derivatives:

Compound Class Core Structure Key Functional Groups Biological Activity (Reported) Reference(s)
Target Compound Benzo[d]thiazol-2(3H)-one + triazole + dihydroquinoline Thioether, triazole, benzothiazolone, 3,4-dihydroquinoline Inferred: Anticancer, antimicrobial (based on analogs)
Quinazolinone-Triazole Hybrids Quinazolinone + 1,2,3-triazole Triazole, quinazolinone, thioether Antimicrobial, anticancer (IC₅₀: 2–10 µM for cancer lines)
Benzoimidazole-Triazole Derivatives Benzoimidazole + triazolyl acetamide Triazolyl acetamide, phenoxymethyl In silico docking suggests α-glucosidase inhibition
Dihydroquinazolinone-Thiadiazoles 2,3-Dihydroquinazolin-4(1H)-one + 1,3,4-thiadiazole Thiadiazole, dihydroquinazolinone Antimicrobial (MIC: 8–32 µg/mL against S. aureus)
Triazole-Dioxin Hybrids 4H-1,2,4-triazol-5-one + dihydrobenzo[d][1,4]dioxin + nitrothiazole Nitrothiazolylthio, dihydrodioxin Not reported (structural focus)

Physicochemical Properties

  • Lipophilicity: The dihydroquinoline moiety increases logP values (predicted: ~3.5), favoring blood-brain barrier penetration compared to polar thiadiazole derivatives (logP: ~2.1) .
  • Thermal Stability : Triazole-thioether linkages (as in the target compound) typically exhibit melting points >200°C, higher than ester-linked analogs (~150°C) .

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